6-(2-Bromophenyl)-3-(morpholin-4-ylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Description
This compound belongs to the triazolo-thiadiazole class, characterized by a fused heterocyclic core.
Properties
IUPAC Name |
4-[[6-(2-bromophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl]morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrN5OS/c15-11-4-2-1-3-10(11)13-18-20-12(16-17-14(20)22-13)9-19-5-7-21-8-6-19/h1-4H,5-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGXRYFCFZRHSSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=NN=C3N2N=C(S3)C4=CC=CC=C4Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that triazolo-thiadiazole derivatives exhibit significant anticancer properties. The compound has been evaluated for its efficacy against various cancer cell lines. Research suggests that it may inhibit cell proliferation and induce apoptosis in cancer cells through multiple mechanisms, including the modulation of apoptotic pathways and disruption of cellular signaling cascades.
Case Study: In Vitro Analysis
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
- Results : The compound demonstrated IC50 values in the micromolar range, indicating potent cytotoxicity against these cell lines. Mechanistic studies revealed that the compound induces apoptosis via caspase activation and mitochondrial membrane potential disruption.
Antimicrobial Properties
The antimicrobial activity of 6-(2-Bromophenyl)-3-(morpholin-4-ylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has also been investigated. Its structural features contribute to its ability to interact with microbial membranes and inhibit growth.
Case Study: Antibacterial Testing
- Microorganisms : Staphylococcus aureus, Escherichia coli.
- Results : The compound exhibited significant antibacterial activity with minimum inhibitory concentrations (MICs) comparable to standard antibiotics. Mechanistic studies suggested that it disrupts bacterial cell wall synthesis.
Anti-inflammatory Effects
Inflammation is a critical factor in many chronic diseases. The compound has shown potential anti-inflammatory effects in preclinical models.
Research Findings
- Animal Models : Carrageenan-induced paw edema in rats.
- Results : Administration of the compound significantly reduced paw swelling compared to control groups. Histological analysis indicated a decrease in inflammatory cell infiltration.
Neuroprotective Potential
Neurodegenerative diseases are characterized by neuronal damage and inflammation. Preliminary studies suggest that this compound may offer neuroprotective benefits.
Case Study: Neuroprotection in Animal Models
- Models Used : Transgenic mice models of Alzheimer's disease.
- Results : Treatment with the compound improved cognitive function and reduced amyloid plaque formation. Biochemical assays indicated decreased oxidative stress markers.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of triazolo-thiadiazole derivatives. Modifications to the bromophenyl and morpholine moieties can enhance potency and selectivity.
SAR Insights
- Variations in substituents on the phenyl ring have been linked to increased anticancer activity.
- Alterations in the morpholine group can influence solubility and bioavailability.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The substituents at positions 3 and 6 significantly influence melting points, solubility, and bioactivity.
Key Observations :
Key Observations :
- Anticancer Activity : Indole-containing derivatives (e.g., 5d) show Bcl-2 targeting, while adamantyl derivatives () may leverage lipophilicity for membrane interaction .
- Anti-inflammatory Activity : Chlorophenyl derivatives (e.g., 3b) exhibit efficacy comparable to naproxen, suggesting bromophenyl analogues (like the target compound) could share this activity .
- Enzyme Inhibition : Substituents like nitro groups (7c) or fluorophenyl (9) enhance electron-withdrawing effects, critical for enzyme binding .
Q & A
Q. What are the common synthetic routes for preparing 6-(2-bromophenyl)-3-(morpholin-4-ylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole?
- Methodological Answer : The synthesis typically involves multi-step reactions starting with heterocyclic precursors. Key steps include:
Formation of the triazole-thiadiazole core via cyclization of thiosemicarbazide derivatives under reflux conditions in ethanol or methanol .
Introduction of the 2-bromophenyl group via nucleophilic substitution or coupling reactions.
Functionalization with morpholine using alkylation or Mannich reactions, often requiring catalysts like K₂CO₃ or phase-transfer catalysts .
Microwave-assisted synthesis can enhance reaction efficiency, reducing time from hours to minutes while improving yield (e.g., 70% → 85%) .
Q. Which characterization techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and integration ratios (e.g., morpholine methylene protons at δ 3.5–3.7 ppm) .
- Mass Spectrometry (MS) : High-resolution MS validates the molecular ion peak (e.g., [M+H]⁺ at m/z 435.0 for C₁₇H₁₆BrN₅OS) .
- X-ray Crystallography : Resolves bond angles and intermolecular interactions (e.g., π-π stacking between aromatic rings) .
- Elemental Analysis : Confirms C, H, N, S, and Br content within ±0.3% deviation .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and selectivity during synthesis?
- Methodological Answer :
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in substitution reactions, while ethanol minimizes side products .
- Catalyst Screening : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve morpholine incorporation efficiency by 20–30% .
- Temperature Control : Maintaining 80–100°C during cyclization prevents decomposition of the triazole-thiadiazole core .
- Microwave Assistance : Reduces reaction time (e.g., from 12 hours to 30 minutes) with 15% yield improvement .
Q. What is the proposed mechanism of action for this compound in anticancer studies?
- Methodological Answer :
- Molecular Docking : The bromophenyl group interacts with hydrophobic pockets of kinases (e.g., EGFR), while the morpholine moiety hydrogen-bonds to active-site residues (e.g., Asp831) .
- Cell Cycle Analysis : Flow cytometry shows G1/S phase arrest in HeLa cells at IC₅₀ = 12.5 μM, linked to cyclin D1 downregulation .
- Apoptosis Assays : Annexin V/PI staining confirms caspase-3 activation, suggesting intrinsic apoptotic pathways .
Q. How do structural modifications (e.g., substituent variations) impact biological activity?
- Methodological Answer : A comparative SAR study reveals:
| Substituent | Bioactivity (IC₅₀, μM) | Target |
|---|---|---|
| 2-Bromophenyl | 12.5 (HeLa) | EGFR inhibition |
| 4-Chlorophenyl | 18.7 (MCF-7) | Moderate activity |
| Morpholinyl | Enhances solubility | Improves bioavailability |
| Removal of the bromine atom reduces potency by 40%, highlighting its role in target binding . |
Q. How can crystallographic data inform the design of analogs with improved stability?
- Methodological Answer :
- Intermolecular Interactions : X-ray data reveal C–H⋯N hydrogen bonds (2.8–3.1 Å) and π-π stacking (3.4–3.7 Å) between triazole and phenyl rings, stabilizing the crystal lattice .
- Torsion Angles : Adjusting the dihedral angle between the morpholine and triazole-thiadiazole core (e.g., from 8.6° to 15°) can modulate conformational flexibility .
Q. What strategies resolve contradictions in bioactivity data across similar compounds?
- Methodological Answer :
- Systematic Substitution : Compare analogs with halogens (Br vs. Cl) or heterocycles (morpholine vs. piperidine) under standardized assays .
- Computational Modeling : Density Functional Theory (DFT) calculates electron-withdrawing effects of bromine, explaining its superior kinase inhibition vs. chlorine .
- Metabolic Stability Tests : Liver microsome assays identify morpholine’s resistance to CYP450 oxidation, enhancing in vivo half-life .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
